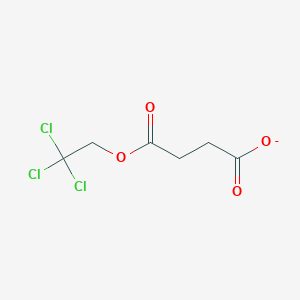
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is a chemical compound with the molecular formula C6H6Cl3O4 It is known for its unique structure, which includes a trichloroethoxy group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate typically involves the reaction of succinic anhydride with 2,2,2-trichloroethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Succinic anhydride and 2,2,2-trichloroethanol.
Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the reaction.
Yield: The reaction typically yields around 76% of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trichloroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Semisuccinate of 1,1,1-trichloroethanol
- 2,2,2-trichloroethyl hydrogen butanedioate
- Mono-trichloroethyl succinate
Uniqueness
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is unique due to its specific trichloroethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6136-22-7 |
|---|---|
Formule moléculaire |
C6H6Cl3O4- |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
4-oxo-4-(2,2,2-trichloroethoxy)butanoate |
InChI |
InChI=1S/C6H7Cl3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)/p-1 |
Clé InChI |
KQQJKVLOMYSUDA-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)OCC(Cl)(Cl)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


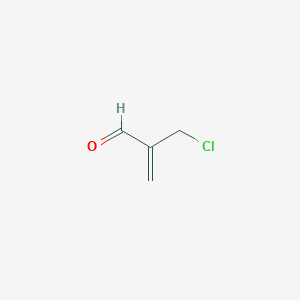
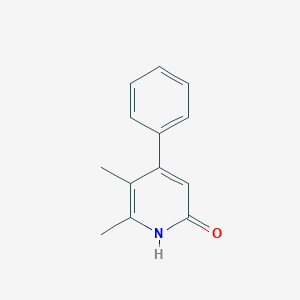
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
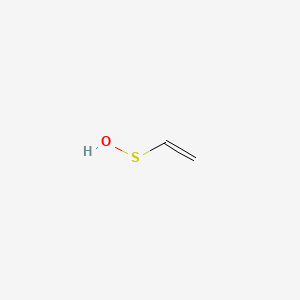
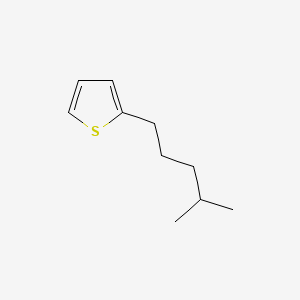
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
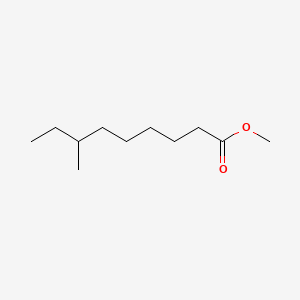


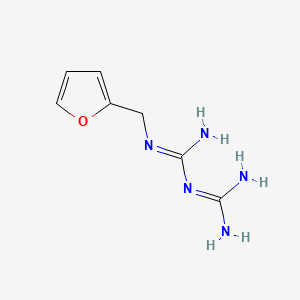

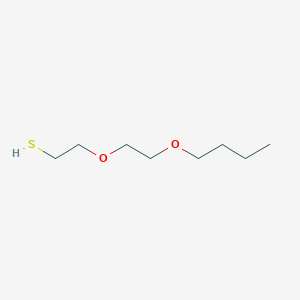
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
